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molecular formula C7H8N2O3 B1373230 3-Amino-2-methoxyisonicotinic acid CAS No. 870997-81-2

3-Amino-2-methoxyisonicotinic acid

Cat. No. B1373230
M. Wt: 168.15 g/mol
InChI Key: ABVDQGNEDSKBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960394B2

Procedure details

3-[(T-butoxycarbonyl)amino]-2-methoxyisonicotinic acid (6.6 g, 24.6 mmol) was dissolved in trifluoroacetic acid (10 mL), and stirred at room temperature for 8 hours. The solvent was evaporated off under reduced pressure, and the resulting milky white solid was washed with water and ethanol to obtain a white solid (2.35 g, 56.8%). The mother liquid was again concentrated, and the resulting residue was washed with acetone and hexane to obtain a pale pink solid (1.3 g, 31.4%).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
56.8%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[C:17]([O:18][CH3:19])=[N:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12])=O)(C)(C)C>FC(F)(F)C(O)=O>[NH2:8][C:9]1[C:17]([O:18][CH3:19])=[N:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=[O:12]

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=O)O)C=CN=C1OC
Name
Quantity
10 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
WASH
Type
WASH
Details
the resulting milky white solid was washed with water and ethanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CN=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 56.8%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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